molecular formula C13H25BO2 B1431379 Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester CAS No. 749885-70-9

Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester

Cat. No. B1431379
M. Wt: 224.15 g/mol
InChI Key: BCWPROZYBMQDDK-UWVGGRQHSA-N
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Description

Boronic acid pinacol esters are organoboron compounds that are widely used in organic synthesis . They are generally stable and environmentally benign, making them suitable for a variety of applications .


Synthesis Analysis

Boronic acid pinacol esters can be synthesized through various methods, including the reaction of boronic acids with pinacol . They can also be prepared through transmetalation, a process where an organic group is transferred from boron to another metal .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters typically includes a boron atom bonded to two oxygen atoms and an organic group . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Boronic acid pinacol esters are commonly used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . They can also participate in other types of reactions, such as Heck-Mizoroki arylation and intramolecular Nozaki-Hiyama-Kishi reactions .

Scientific Research Applications

Application 1: Catalytic Protodeboronation

  • Summary of Application : Pinacol boronic esters are valuable building blocks in organic synthesis. Protodeboronation is a process that has not been well developed, but this research reports a catalytic protodeboronation of alkyl boronic esters using a radical approach .
  • Results or Outcomes : The research was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application 2: Suzuki–Miyaura Coupling

  • Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Organoboron reagents, such as pinacol boronic esters, are used due to their stability, ease of preparation, and environmentally benign nature .
  • Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Application 3: Thiophenol S-cyclopropylation

  • Summary of Application : Cyclopropylboronic acid pinacol ester can be used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation .

Application 4: Carbon-Hydrogen Bond Alkylation

  • Summary of Application : Cyclopropylboronic acid can be used in a study of carbon-hydrogen bond alkylation in the presence of Pd (II), Ag (I) and benzoquinone .

Application 5: Preparation of γ-Carbonyl Vinyl Boronates

  • Summary of Application : Vinylboronic acid pinacol ester can be used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .

Application 6: Double Heck-Mizoroki Arylation

  • Summary of Application : Vinylboronic acid pinacol ester can be employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates .
  • Results or Outcomes : The process was used to prepare conjugated dendrimers .

Application 7: Protective Groups in Carbohydrate Chemistry

  • Summary of Application : Boronic esters can be used as protective groups in carbohydrate chemistry. Procedures for selective installation of acyl, silyl ether and para-methoxybenzyl (PMB) ether groups to glycoside substrates have been developed, employing phenylboronic esters as protected intermediates .
  • Results or Outcomes : The sequence of boronic ester formation, functionalization and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .

Safety And Hazards

While boronic acid pinacol esters are generally considered safe, they should be handled with care due to their susceptibility to hydrolysis .

Future Directions

The use of boronic acid pinacol esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods and exploring new reaction mechanisms .

properties

IUPAC Name

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPROZYBMQDDK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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